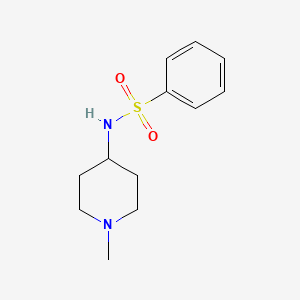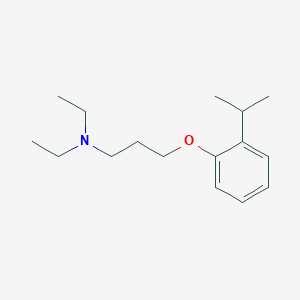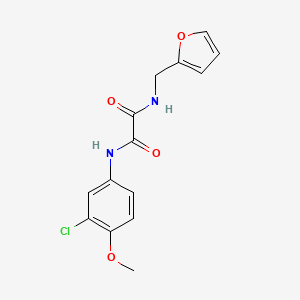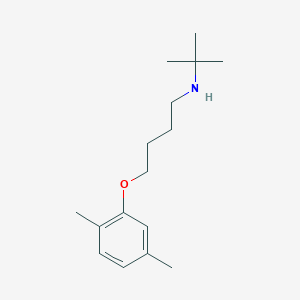
N-(tert-butyl)-4-(2,5-dimethylphenoxy)-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-4-(2,5-dimethylphenoxy)-1-butanamine is a synthetic compound that belongs to the class of selective β2-adrenergic receptor agonists. It is commonly known as terbutaline, which is used as a bronchodilator to treat respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Terbutaline is also used to prevent premature labor in pregnant women.
科学研究应用
Terbutaline has been extensively studied for its therapeutic applications in respiratory disorders and premature labor. It has been used in various scientific research studies to investigate its effects on airway smooth muscle relaxation, bronchodilation, and anti-inflammatory properties. Terbutaline has also been studied for its potential use in treating other conditions such as hyperkalemia, diabetes, and obesity.
作用机制
Terbutaline is a selective β2-adrenergic receptor agonist that acts on the smooth muscle cells of the bronchioles in the lungs. It stimulates the β2-adrenergic receptors, leading to the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates and activates myosin light chain kinase (MLCK). The activation of MLCK leads to the phosphorylation of myosin light chains (MLC), resulting in the relaxation of the smooth muscle cells and bronchodilation.
Biochemical and Physiological Effects:
Terbutaline has various biochemical and physiological effects on the body. It causes bronchodilation by relaxing the smooth muscle cells of the bronchioles in the lungs. It also has anti-inflammatory properties by inhibiting the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins. Terbutaline increases heart rate and contractility by stimulating β1-adrenergic receptors in the heart. It also stimulates glycogenolysis and gluconeogenesis in the liver, leading to an increase in blood glucose levels.
实验室实验的优点和局限性
Terbutaline has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action and well-established therapeutic applications. It is also readily available and easy to synthesize. However, terbutaline has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized and excreted from the body, making it difficult to maintain consistent levels in the bloodstream. It also has potential side effects such as tachycardia, tremors, and hyperglycemia, which can affect the experimental results.
未来方向
There are several future directions for the scientific research of terbutaline. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce potential side effects. Another area of research is the investigation of its potential use in treating other conditions such as hyperkalemia, diabetes, and obesity. There is also a need for further research to elucidate the molecular mechanisms underlying its anti-inflammatory properties and to identify new targets for its therapeutic applications.
Conclusion:
In conclusion, N-(tert-butyl)-4-(2,5-dimethylphenoxy)-1-butanamine, also known as terbutaline, is a synthetic compound used as a bronchodilator to treat respiratory disorders and to prevent premature labor in pregnant women. It has a well-established mechanism of action and therapeutic applications. Terbutaline has various biochemical and physiological effects on the body, and it has advantages and limitations for lab experiments. There are several future directions for the scientific research of terbutaline, including the development of new formulations and delivery methods and the investigation of its potential use in treating other conditions.
合成方法
The synthesis of N-(tert-butyl)-4-(2,5-dimethylphenoxy)-1-butanamine involves the reaction of 2,5-dimethylphenol with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with butyraldehyde to obtain terbutaline.
属性
IUPAC Name |
N-tert-butyl-4-(2,5-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-8-9-14(2)15(12-13)18-11-7-6-10-17-16(3,4)5/h8-9,12,17H,6-7,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFJMPWSOUWLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

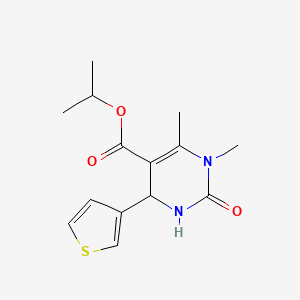
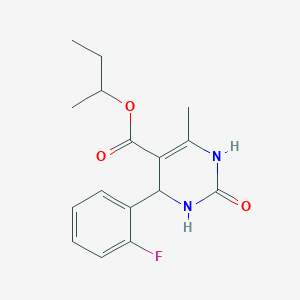
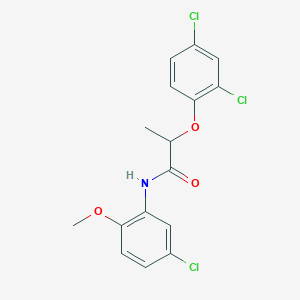
![3-(3-chlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106359.png)

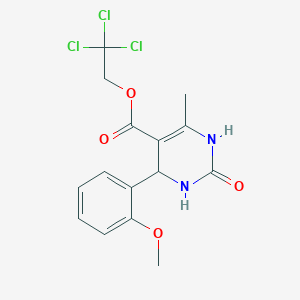
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5106391.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5106403.png)
![ethyl [5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5106404.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2,4,6-tribromophenyl)hydrazone]](/img/structure/B5106423.png)
